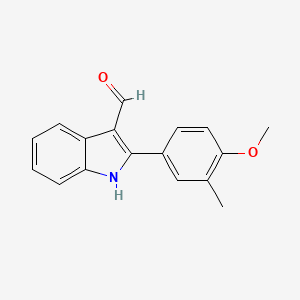

2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde

Descripción

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic organic compound belonging to the indole-3-carbaldehyde family. The systematic nomenclature reflects its sophisticated molecular architecture, incorporating multiple functional groups and substituents that define its chemical identity. The compound possesses the Chemical Abstracts Service registry number 590391-06-3, which serves as its unique identifier in chemical databases worldwide.

The molecular formula C₁₇H₁₅NO₂ indicates a relatively substantial organic molecule with a molecular weight of 265.31 daltons. The structural representation through Simplified Molecular Input Line Entry System notation, O=CC1=C(C2=CC=C(OC)C(C)=C2)NC3=C1C=CC=C3, provides a detailed description of the molecular connectivity and arrangement. The compound's systematic name precisely describes its structural components: the indole-3-carbaldehyde core structure is substituted at the 2-position with a phenyl ring bearing both methoxy and methyl substituents at the 4- and 3-positions, respectively.

The nomenclature follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the indole numbering system begins with the nitrogen atom as position 1, and the phenyl substituent positions are numbered according to standard aromatic ring conventions. Additional identifiers include the Molecular Design Limited number MFCD05181033, which facilitates database searches and compound tracking in research contexts.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 590391-06-3 |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Molecular Design Limited Number | MFCD05181033 |

| Simplified Molecular Input Line Entry System | O=CC1=C(C2=CC=C(OC)C(C)=C2)NC3=C1C=CC=C3 |

Historical Context of Indole-3-carbaldehyde Derivatives

The historical development of indole-3-carbaldehyde chemistry traces back to fundamental discoveries in natural product biosynthesis and synthetic organic chemistry. The biosynthesis of natural 1H-indole-3-carboxaldehyde was first investigated by Tang and Bonner, who demonstrated that this aldehyde was produced through biotransformation of indole-3-acetic acid using crude enzyme preparations from etiolated pea seedlings. This pioneering work established the biological significance of indole-3-carbaldehyde derivatives and their role in plant metabolism.

Subsequent research revealed that brassinin oxidase, a fungal detoxifying enzyme, mediates the conversion of the phytoalexin brassinin into 1H-indole-3-carboxaldehyde in equivalent ratios. This discovery highlighted the importance of these compounds in plant-pathogen interactions and defense mechanisms. Additionally, bacterial systems, particularly Escherichia coli, were found to play crucial roles in the biosynthesis of indole-3-carbaldehyde derivatives through biotransformation of L-tryptophan.

The synthetic chemistry of indole-3-carbaldehyde derivatives has evolved considerably since early investigations. Historical synthetic approaches included direct formylation of indole using various methods such as the Reimer-Tiemann reaction with aqueous potassium hydroxide and chloroform, Grignard reactions, and the Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide. These classical methods provided foundational knowledge for the development of more sophisticated synthetic strategies.

Modern synthetic approaches have incorporated environmentally benign reagents and innovative methodologies. Recent developments include the unusual oxidation of gramine methiodide using sodium nitrite in dimethylformamide, which produces indole-3-carbaldehyde derivatives in substantial yields. These advances have facilitated the preparation of complex substituted derivatives like this compound, enabling researchers to explore structure-activity relationships and develop new therapeutic applications.

| Historical Milestone | Method/Discovery | Significance |

|---|---|---|

| Early Biosynthesis Studies | Tang and Bonner enzyme work | Established biological relevance |

| Fungal Enzyme Discovery | Brassinin oxidase pathway | Revealed plant defense mechanisms |

| Classical Synthesis | Reimer-Tiemann reaction | Provided fundamental synthetic access |

| Modern Green Chemistry | Sodium nitrite oxidation | Enabled environmentally friendly synthesis |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties, representing a paradigm for understanding structure-activity relationships in bioactive indole derivatives. The compound exemplifies the sophisticated molecular design principles that govern heterocyclic chemistry, where specific substitution patterns can dramatically influence biological activity and chemical reactivity.

Indole-3-carbaldehyde derivatives have emerged as particularly promising scaffolds for therapeutic agent development, demonstrating wide-ranging biological activities including anti-inflammatory, anti-leishmanial, anti-cancer, antibacterial, antifungal, and anti-human immunodeficiency virus properties. The structural modifications present in this compound, specifically the methoxy and methyl substituents on the phenyl ring, represent strategic modifications that can modulate these biological activities through altered electronic and steric properties.

The research significance of this compound class is further emphasized by their versatility as synthetic intermediates. Indole-3-carbaldehyde derivatives serve as key precursors for the synthesis of diverse heterocyclic compounds and indole alkaloids. The aldehyde functional group provides a reactive site for various chemical transformations, including condensation reactions, oxidation to carboxylic acids, and incorporation into more complex molecular frameworks.

Recent advances in chemical modification strategies for indole-3-carbaldehyde derivatives have highlighted the potential for molecular hybridization with other bioactive compounds such as coumarins, chalcones, triazoles, and thiophenes. These hybridization approaches represent innovative strategies for drug design and development, where the pharmacophoric properties of multiple bioactive scaffolds are combined to achieve enhanced therapeutic effects.

The compound also demonstrates significance in understanding electrophilic substitution patterns in indole chemistry. The indole ring system exhibits preferential reactivity at the 3-position, which is approximately 10¹³ times more reactive than benzene toward electrophilic aromatic substitution. This exceptional reactivity provides opportunities for further functionalization and derivatization, making compounds like this compound valuable platforms for synthetic chemistry research.

| Research Application | Significance | Impact |

|---|---|---|

| Structure-Activity Studies | Understanding substitution effects | Drug design optimization |

| Synthetic Methodology | Aldehyde reactivity studies | New reaction development |

| Biological Screening | Multi-target therapeutic potential | Disease treatment advancement |

| Molecular Hybridization | Combination pharmacophore design | Enhanced drug efficacy |

The integration of computational chemistry approaches with experimental studies of compounds like this compound has provided unprecedented insights into molecular interactions and binding mechanisms. These computational studies facilitate the rational design of new derivatives with improved properties and reduced development timelines. The compound serves as a benchmark for evaluating new synthetic methodologies and biological screening protocols, contributing to the advancement of heterocyclic chemistry as a discipline.

Propiedades

IUPAC Name |

2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-9-12(7-8-16(11)20-2)17-14(10-19)13-5-3-4-6-15(13)18-17/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJVJFDLIKOTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxy-3-methylphenylboronic acid and an appropriate indole derivative.

Suzuki Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with a halogenated indole derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: 2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(4-Methoxy-3-methylphenyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde serves as a building block in the synthesis of pharmaceutical compounds. Its structural features make it suitable for developing drugs with potential therapeutic effects against various diseases, particularly cancer and infectious diseases.

Anticancer Properties

Recent studies have demonstrated significant anticancer activity associated with this compound. For instance, it has shown efficacy against cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the submicromolar range, indicating its potential as an antineoplastic agent . The mechanism involves disrupting the cell cycle and inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting high potency against pathogens like Staphylococcus aureus and Escherichia coli:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| This compound | Escherichia coli | < 15 |

The antimicrobial activity can be attributed to enzyme inhibition and receptor interactions facilitated by the indole core .

Biological Studies

The compound is studied for its interactions with biological targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The indole core allows for π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Similar Compounds

| Compound | Description |

|---|---|

| 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde | Lacks the methyl group on the phenyl ring |

| 2-(3-Methylphenyl)-1H-indole-3-carbaldehyde | Lacks the methoxy group on the phenyl ring |

| 2-Phenyl-1H-indole-3-carbaldehyde | Lacks both methoxy and methyl groups |

Uniqueness

The presence of both methoxy and methyl groups enhances electronic properties and biological activity. These substituents influence solubility, reactivity, and interaction with biological targets, making this compound unique for research and development.

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Activity Study : A recent investigation reported that related indole derivatives inhibited the proliferation of A-549 and MCF-7 cell lines effectively, showcasing their potential as anticancer agents .

- Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited strong antimicrobial properties against specific bacterial strains, reinforcing its utility in developing new antimicrobial agents .

- Material Science Applications : Beyond medicinal chemistry, indole derivatives are explored for their electronic and optical properties, relevant in developing organic semiconductors and light-emitting materials.

Mecanismo De Acción

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The indole core can interact with aromatic residues in proteins through π-π stacking interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- The additional methyl group in the target compound may hinder rotation or binding in sterically sensitive environments.

- Steric Bulk : The isopropyl substituent in 2-(4-isopropylphenyl)-1H-indole-3-carbaldehyde increases molecular weight and hydrophobicity, which could affect membrane permeability .

- Functional Group Derivatives : Thiosemicarbazone derivatives (e.g., ) exhibit altered reactivity and bioactivity, often enhancing metal-chelating properties for anticancer applications .

Inferences for the Target Compound :

- The 4-methoxy-3-methylphenyl group may enhance target selectivity compared to simpler methoxy-substituted analogs, as methyl groups can fine-tune steric interactions with enzymes or receptors .

- Its aldehyde group positions it as a precursor for bioactive derivatives (e.g., hydrazides, oximes), similar to compounds in and .

Physicochemical Properties

Notes:

- The 3-methyl group in the target compound may slightly increase melting point compared to the non-methylated analog due to enhanced crystalline packing .

- The isopropyl analog () is expected to have lower aqueous solubility due to increased hydrophobicity .

Actividad Biológica

2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features the following structural characteristics:

- Indole Core : Provides a scaffold for various biological interactions.

- Aldehyde Functional Group : Known for its reactivity, enabling covalent bonding with nucleophiles.

- Methoxy and Methyl Substituents : Influence the compound's binding affinity and selectivity towards biological targets.

The molecular formula is with a molecular weight of approximately 279.33 g/mol.

Anticancer Properties

Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer activity. For instance, a study demonstrated that related compounds inhibited the proliferation of cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the submicromolar range . The mechanism involves disruption of the cell cycle, leading to apoptosis in cancer cells.

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound shows potential against various bacterial strains. The compound's effectiveness is often measured using minimum inhibitory concentration (MIC) assays, where lower MIC values indicate higher potency against pathogens.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| This compound | Escherichia coli | < 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Receptor Interaction : The indole core facilitates π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

- Cell Signaling Modulation : The compound may alter cellular signaling pathways, impacting processes such as proliferation and apoptosis.

Cell Cycle Analysis

In a detailed study involving flow cytometry, treatment of A-549 cells with the compound resulted in significant alterations in cell cycle distribution. The analysis revealed an increase in cells arrested at the G0/G1 phase, indicating a halt in proliferation and triggering apoptotic pathways .

Structure-Activity Relationship (SAR)

A comparative analysis of various indole derivatives highlighted that modifications to the phenyl ring significantly affect biological activity. For example, compounds with para-substituents exhibited enhanced MCT1 transport inhibition compared to their ortho or meta counterparts . This suggests that strategic modifications can optimize therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Vilsmeier-Haack formylation of indole derivatives. For example, reacting substituted indoles with DMF/POCl3 under controlled reflux conditions to introduce the aldehyde group . Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to achieve >90% purity. Yield optimization (76–90%) requires monitoring reaction progress by TLC and adjusting stoichiometry of POCl3 relative to the indole precursor .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Multimodal validation is essential:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., methoxy and methyl groups at C4 and C3 of the phenyl ring) and indole-aldehyde conjugation .

- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between indole and phenyl rings), as demonstrated for analogous indole-3-carbaldehydes with R-factors <0.05 .

- FT-IR : Validate aldehyde C=O stretching (~1680 cm<sup>−1</sup>) and indole N-H vibrations (~3400 cm<sup>−1</sup>) .

Q. How should researchers address discrepancies in experimental data (e.g., melting points or spectral peaks)?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. For example, a reported melting point discrepancy (e.g., 82°C vs. 130.6°C for a related compound) requires:

- Repetition under controlled conditions (e.g., drying time, solvent traces).

- Cross-validation via DSC (Differential Scanning Calorimetry) or HPLC to assess purity .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict charge distribution and reactive sites. For instance, the aldehyde group’s electrophilicity and indole’s π-electron density can guide derivatization strategies. Validation against experimental bond lengths (e.g., C9-N1: 1.376 Å) ensures model accuracy .

Q. What strategies are effective in studying structure-activity relationships (SAR) for bioactivity?

- Methodological Answer :

- Derivatization : Modify substituents (e.g., methoxy to hydroxy groups) to assess impact on biological targets. For example, PDE inhibition in structurally related compounds was linked to methoxy positioning .

- Assay Design : Use enzyme inhibition assays (e.g., PDE7A IC50 profiling) with positive controls to quantify potency .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer : Twinning or low-resolution data can complicate refinement. Using SHELXL for small-molecule refinement:

- Apply TWIN/BASF commands for twinned datasets.

- Validate H-atom positions via riding models or difference Fourier maps. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve accuracy .

Q. How can researchers investigate this compound’s biochemical interactions (e.g., gene modulation)?

- Methodological Answer :

- Liposomal delivery : Encapsulate the compound with phosphatidylcholine/cholesterol to enhance cellular uptake. Monitor gene expression (e.g., Bax/Bcl-2 ratio) via qRT-PCR, using siRNA knockdowns as controls .

- Dose-response studies : Establish EC50 values under standardized cell culture conditions (e.g., 72-hour exposure in DMEM + 10% FBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.